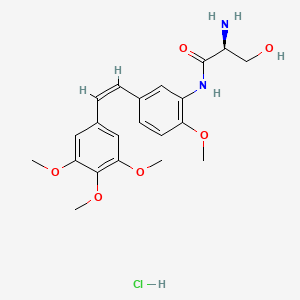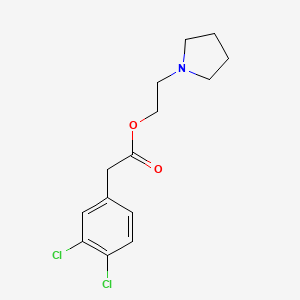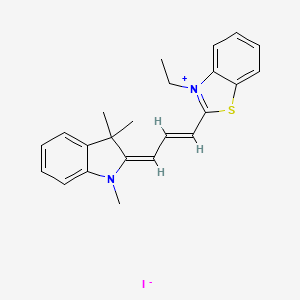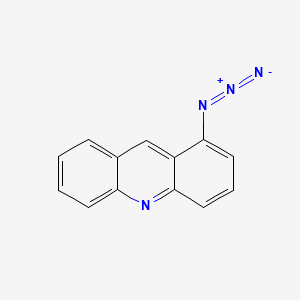
Acridine, 1-azido-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 1-azido- is a bioactive chemical.
Applications De Recherche Scientifique
DNA Interaction and Anticancer Activity
Acridine derivatives are extensively researched for their potential as therapeutic agents in treating diseases like cancer, Alzheimer's, and infections. Their mode of action primarily involves DNA intercalation, impacting biological processes associated with DNA and its enzymes (Zhang et al., 2014). They are known for their high cytotoxic activity, making them significant in cancer chemotherapy, though their clinical application is often limited due to side effects (Potlapati Varakumar et al., 2022).
DNA Binding and Crystal Structures
Acridine derivatives have been used as chemotherapeutic agents against various pathogens and now are important in anticancer drugs. The understanding of their interaction with DNA, particularly the recent structures of acridinecarboxamide topoisomerase II poisons complexed to hexanucleotides, has provided insights into their cytotoxicity and DNA binding kinetics (Adams, 2002).
Biological Activity and Synthesis
The study of natural and synthetic acridine/acridone analogs has been pivotal in cancer treatment, focusing on their mechanism of action at molecular and cellular levels. This has led to the optimization of their properties for chemotherapy, despite their known side effects (Cholewiński et al., 2011).
Antitumor Properties
Research has focused mainly on acridine derivatives as anticancer drugs due to their ability to intercalate DNA and inhibit topoisomerase enzymes. These properties make them potent in targeting cancer cells, though their clinical use is often limited by side effects (W. Denny, 2002).
Chemotherapeutic Agents and Synthesis Methods
Acridine derivatives, first used as antibacterial and antiparasite agents, now concentrate their attention on anticancer properties. The planarity of their structures allows for DNA intercalation, interfering with cellular processes. Continuous research in this area has led to the design of novel acridine-based patterns targeting enzymes like topoisomerases and telomerases (Belmont et al., 2007).
Propriétés
Numéro CAS |
78276-11-6 |
|---|---|
Nom du produit |
Acridine, 1-azido- |
Formule moléculaire |
C13H8N4 |
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
1-azidoacridine |
InChI |
InChI=1S/C13H8N4/c14-17-16-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)15-12/h1-8H |
Clé InChI |
PQRFAYUCTLLEGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |
Apparence |
Solid powder |
Autres numéros CAS |
78276-11-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acridine, 1-azido- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



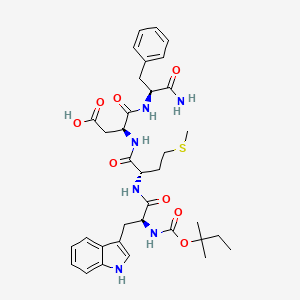
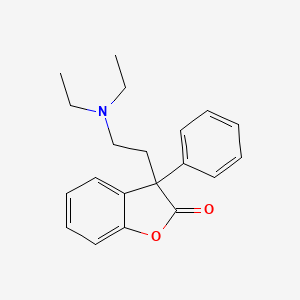
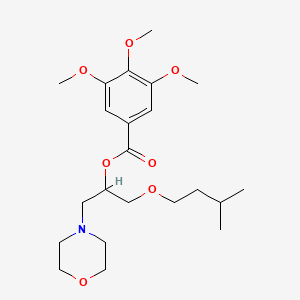
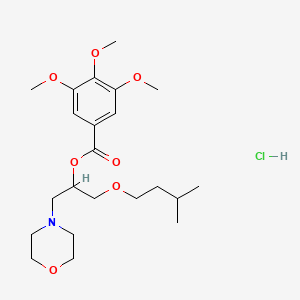
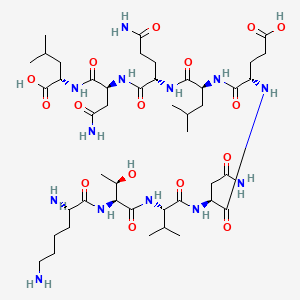
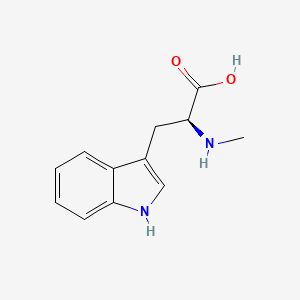
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
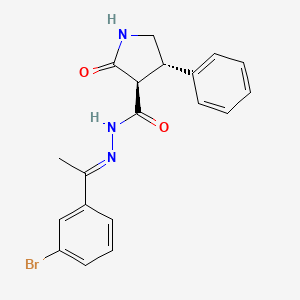
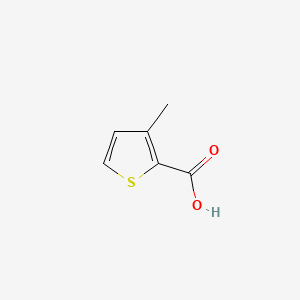
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)
